

An In-depth Technical Guide to 4-Methylpentanamide

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Compound of Interest		
Compound Name:	4-Methylpentanamide	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-methylpentanamide**, a valuable chemical compound with applications in various research and development sectors. This document details its nomenclature, physicochemical properties, and a representative synthesis protocol.

Nomenclature

The systematic and unambiguous naming of chemical compounds is crucial for clear scientific communication. This section outlines the IUPAC name and common synonyms for **4-methylpentanamide**.

IUPAC Name: 4-methylpentanamide[1]

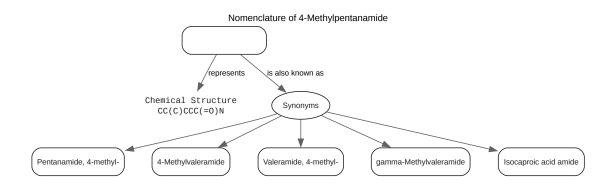
Synonyms:

- Pentanamide, 4-methyl-[1]
- 4-Methylvaleramide[1]
- Valeramide, 4-methyl-[1]
- gamma-Methylvaleramide[1]



· Isocaproic acid amide

A logical diagram illustrating the relationship between the IUPAC name, synonyms, and the chemical structure is provided below.



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Caption: Relationship between IUPAC name, synonyms, and structure.

Physicochemical Properties

A summary of the key quantitative physical and chemical properties of **4-methylpentanamide** is presented in the table below for easy reference and comparison.



Property	Value	Unit
Molecular Formula	C ₆ H ₁₃ NO	-
Molecular Weight	115.17	g/mol
Melting Point	119	°C
Boiling Point (Predicted)	245.2 ± 8.0	°C
Density (Predicted)	0.894 ± 0.06	g/cm³
pKa (Predicted)	16.68 ± 0.40	-

Experimental Protocols

This section provides a detailed methodology for a representative synthesis of **4-methylpentanamide**. The following protocol is based on the alkylation of an acetamide derivative, a common method for the formation of carbon-carbon bonds.

Synthesis of **4-Methylpentanamide** from Acetoacetamide and **1-Bromo-2-methylpropane**[2]

This synthesis proceeds in two main stages: the preparation of the intermediate 2-isobutylacetoacetamide, followed by its conversion to **4-methylpentanamide**.

Materials:

- Anhydrous ethanol
- Acetamide
- Sodium ethoxide
- 1-Bromo-2-methylpropane (isobutyl bromide)
- Water

Equipment:

Reaction vessel (e.g., three-necked round-bottom flask)



- Stirring apparatus (e.g., magnetic stirrer or overhead stirrer)
- Heating mantle or oil bath with temperature control
- Distillation apparatus
- Filtration apparatus (e.g., Büchner funnel and flask)
- Drying oven or desiccator

Procedure:

Step 1: Preparation of 2-Isobutylacetoacetamide[2]

- To a suitable reaction vessel, add 4.5 moles of anhydrous ethanol.
- With continuous stirring, add 1 mole of acetamide to the ethanol.
- Slowly add 1.1 moles of sodium ethoxide to the reaction mixture.
- Following the addition of sodium ethoxide, add 1.1 moles of 1-bromo-2-methylpropane.
- Heat the reaction mixture to a controlled temperature of 65 °C.
- Maintain stirring at this temperature until the reaction is complete. Reaction progress can be monitored by appropriate techniques such as thin-layer chromatography (TLC).
- Once the reaction is complete, set up a distillation apparatus and recover the ethanol by distillation.
- To the distillation residue, add water and heat to dissolve the solid material.
- Filter the hot solution to remove any insoluble impurities.
- Allow the filtrate to cool, which will cause the product, 2-isobutylacetoacetamide, to crystallize.
- Isolate the crystals by filtration and dry them thoroughly. This procedure is reported to yield approximately 144 g of the intermediate.[2]



Step 2: Conversion to 4-Methylpentanamide

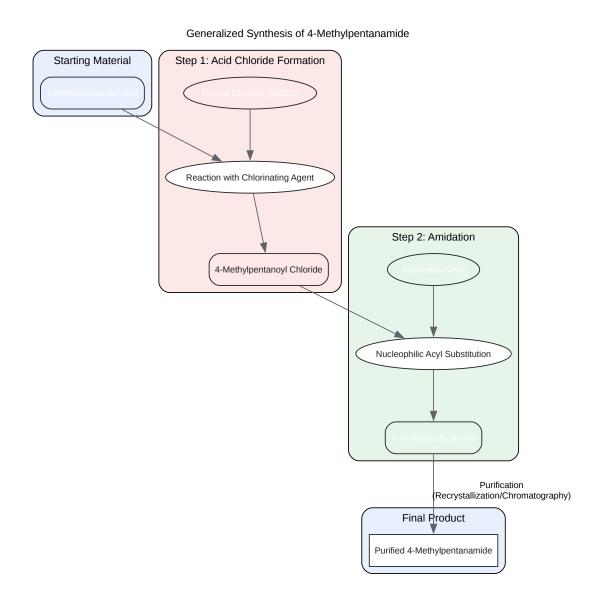
Note: While the initial source describes the formation of an intermediate, the direct conversion to the final product from this intermediate or a similar precursor would typically involve hydrolysis and decarboxylation to remove the acetyl group, followed by amidation of the resulting carboxylic acid. A general procedure for the amidation of a carboxylic acid is outlined below.

Generalized Amidation of 4-Methylpentanoic Acid:

- Acid Chloride Formation: In a well-ventilated fume hood, convert 4-methylpentanoic acid
 (isocaproic acid) to its corresponding acid chloride. This can be achieved by reacting the
 carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride,
 often in an inert solvent like dichloromethane (DCM) or with a catalytic amount of
 dimethylformamide (DMF). The reaction is typically performed at room temperature or with
 gentle heating. Excess chlorinating agent and solvent are removed under reduced pressure.
- Amidation: The crude 4-methylpentanoyl chloride is then reacted with an excess of
 concentrated aqueous ammonia or a solution of ammonia in an appropriate solvent. This
 reaction is highly exothermic and should be performed with cooling in an ice bath. The acid
 chloride is added dropwise to the ammonia solution with vigorous stirring. The reaction
 results in the formation of 4-methylpentanamide and ammonium chloride.
- Workup and Purification: The resulting mixture is typically diluted with water and extracted with an organic solvent such as diethyl ether or ethyl acetate. The organic layers are combined, washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed by rotary evaporation. The crude 4-methylpentanamide can then be purified by recrystallization or column chromatography to yield the final product.

The following diagram illustrates the generalized workflow for the synthesis of **4-methylpentanamide** from its corresponding carboxylic acid.





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Caption: Workflow for the synthesis of 4-methylpentanamide.



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References

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